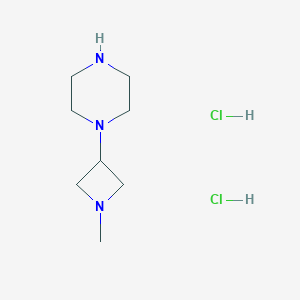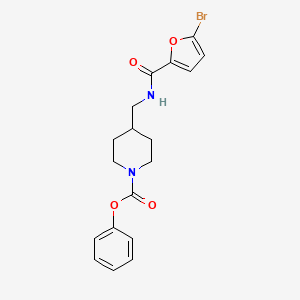
ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate is an intricate compound that merges several functional groups and sub-structures, each contributing to its chemical behavior and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate typically involves multiple steps, each carefully controlled to ensure the correct formation of bonds and structures. One plausible synthetic route could include:
Formation of the pyrazole ring: Starting with an appropriate hydrazine and a β-diketone in an acid-catalyzed cyclization.
Attachment of the nicotinamide group: Nucleophilic substitution involving a halogenated nicotinamide.
Esterification: Incorporation of the ethyl ester group via a Fischer esterification.
Introduction of the tetrahydrothiophen-3-yl group: Possibly through an ether linkage using a tetrahydrothiophene derivative under basic conditions.
Industrial Production Methods
In an industrial setting, these steps would be optimized for efficiency, cost-effectiveness, and yield. Batch processes might be used initially, but for large-scale production, continuous flow synthesis could be considered. This would involve:
Catalysts: Use of catalysts to accelerate reaction rates without affecting product quality.
Reactor Design: Utilizing reactors designed for maximum surface contact between reactants.
Purification: Implementation of high-throughput purification techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reducing conditions might affect the nicotinamide group, possibly converting it to a primary amine.
Substitution: Both the pyrazole and thiophene rings are susceptible to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Depending on the reactions undertaken, major products could include:
Sulfoxides/Sulfones: From oxidation.
Amines: From reduction.
Substituted Pyrazoles/Thiophenes: From substitution reactions.
科学的研究の応用
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate has garnered attention across several research areas:
Chemistry
Used as a building block in the synthesis of more complex molecules due to its multifaceted reactivity.
Biology
Investigated for its potential to interact with biological macromolecules, serving as a ligand in receptor-ligand studies.
Medicine
Explored for its therapeutic potential, possibly targeting specific enzymes or receptors due to its unique structure.
Industry
Could be utilized as a precursor or intermediate in the manufacturing of pharmaceuticals or specialty chemicals.
作用機序
The biological activity of this compound likely involves:
Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, modulating their activity.
Pathways: The exact pathways would depend on the biological system but could include modulation of signal transduction pathways or enzyme inhibition.
類似化合物との比較
Similar Compounds
Ethyl 1-methyl-5-(2-((thiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate: Similar but lacking the tetrahydro modification, affecting its chemical properties and biological activity.
Methyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate: Different ester group, impacting its solubility and reactivity.
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)benzamido)-1H-pyrazole-4-carboxylate: Substitution on the nicotinamide ring with a benzamide.
Uniqueness
This compound stands out due to its combination of functionalities, offering a unique profile of reactivity and potential biological interactions.
特性
IUPAC Name |
ethyl 1-methyl-5-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-24-17(23)13-9-19-21(2)14(13)20-15(22)12-5-4-7-18-16(12)25-11-6-8-26-10-11/h4-5,7,9,11H,3,6,8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOAYFMPUNEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2548101.png)



![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2548112.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)

![5,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2548115.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)
![1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one](/img/structure/B2548119.png)


